N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride
Overview
Description
PRX-07034 is a selective antagonist of the 5-hydroxytryptamine 6 receptor. It has been studied for its potential therapeutic effects in treating obesity, Alzheimer’s disease, and cognitive impairments associated with schizophrenia. The compound has shown promising results in enhancing cognition and memory, as well as reducing food intake and body weight in preclinical studies .
Mechanism of Action
Target of Action
PRX-07034, also known as 336H22ETCG or PRX-07034 hydrochloride, is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 . The 5-HT6 receptor is a serotonin receptor that plays a crucial role in the brain and is involved in the regulation of various cognitive processes .
Mode of Action
PRX-07034 interacts with its primary target, the 5-HT6 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal response. This interaction results in changes in the neurotransmitter systems in the brain, specifically the acetylcholine and glutamate systems .
Biochemical Pathways
PRX-07034 affects the acetylcholine and glutamate neurotransmitter systems in the brain . These systems are involved in various cognitive functions, including memory and learning. By interacting with the 5-HT6 receptor, PRX-07034 can influence these systems and potentially enhance cognitive function .
Pharmacokinetics
It’s known that the compound is a small molecule, suggesting it may have good bioavailability and the ability to cross the blood-brain barrier .
Result of Action
PRX-07034 has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .
Cellular Effects
PRX-07034 has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
PRX-07034 exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .
Dosage Effects in Animal Models
In animal models, PRX-07034 at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .
Preparation Methods
The synthesis of PRX-07034 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of a substituted phenyl ring with a piperazine moiety.
Introduction of functional groups: Functional groups such as chloro, methoxy, and methylsulfonyl are introduced through various substitution reactions.
Final assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.
Chemical Reactions Analysis
PRX-07034 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the phenyl ring or piperazine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying the 5-hydroxytryptamine 6 receptor and its role in various physiological processes.
Biology: PRX-07034 is used in research to understand the mechanisms underlying cognitive functions and memory.
Medicine: The compound has shown potential in treating cognitive impairments associated with Alzheimer’s disease and schizophrenia. It is also being investigated for its effects on obesity and related metabolic disorders.
Industry: While industrial applications are limited, PRX-07034’s role in drug development and research makes it a compound of interest for pharmaceutical companies
Comparison with Similar Compounds
PRX-07034 is unique in its high selectivity for the 5-hydroxytryptamine 6 receptor compared to other similar compounds. Some similar compounds include:
SB-742457: Another selective 5-hydroxytryptamine 6 receptor antagonist with potential cognitive-enhancing properties.
RO-4368554: A compound with similar receptor selectivity but different pharmacokinetic properties.
Lu AE58054:
PRX-07034 stands out due to its dual mechanism of action, affecting both acetylcholine and glutamate neurotransmitter systems, which may provide complementary benefits when used alongside other treatments for cognitive impairments .
Properties
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
903580-39-2 | |
Record name | PRX-07034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-07034 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?
A: PRX-07034 acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that PRX-07034, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that PRX-07034 might improve memory function. []
Q2: How effective is PRX-07034 in combination with other drugs for treating schizophrenia?
A: Studies show that combining PRX-07034 with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.
Q3: What is known about the distribution of PRX-07034 in the body?
A: While the behavioral effects of PRX-07034 have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify PRX-07034 in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that PRX-07034 can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []
Q4: Are there any cognitive benefits associated with PRX-07034?
A: Research suggests that PRX-07034 might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of PRX-07034 on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.
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